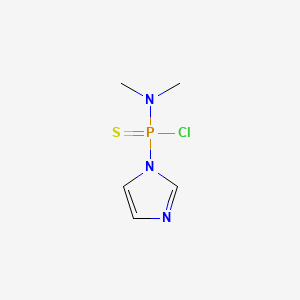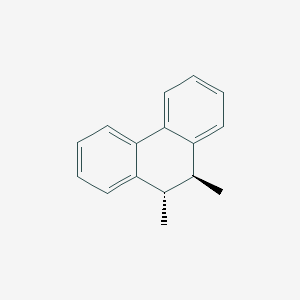![molecular formula C8H15NOS B14713119 N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine CAS No. 10533-73-0](/img/structure/B14713119.png)
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a methylsulfanyl group, along with a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine typically involves the reaction of 2-methyl-2-(methylsulfanyl)cyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Methylhydroxylamine: Similar in structure but lacks the cyclohexylidene ring and methylsulfanyl group.
Cyclohexanone oxime: Contains a cyclohexylidene ring but lacks the methyl and methylsulfanyl substitutions.
Methanesulfonamide: Contains a methylsulfanyl group but lacks the cyclohexylidene ring and hydroxylamine group.
Uniqueness
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is unique due to the combination of its functional groups and ring structure, which confer distinct reactivity and potential applications. The presence of both the hydroxylamine and methylsulfanyl groups allows for diverse chemical interactions and modifications, making it a valuable compound in various research fields.
属性
CAS 编号 |
10533-73-0 |
|---|---|
分子式 |
C8H15NOS |
分子量 |
173.28 g/mol |
IUPAC 名称 |
N-(2-methyl-2-methylsulfanylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NOS/c1-8(11-2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3 |
InChI 键 |
CPFYYKRZWPYOMX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1=NO)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)













